2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
CAS No.:
Cat. No.: VC10790071
Molecular Formula: C10H9BrN4OS2
Molecular Weight: 345.2 g/mol
* For research use only. Not for human or veterinary use.
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide -](/images/structure/VC10790071.png)
Specification
Molecular Formula | C10H9BrN4OS2 |
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Molecular Weight | 345.2 g/mol |
IUPAC Name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
Standard InChI | InChI=1S/C10H9BrN4OS2/c11-6-1-3-7(4-2-6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16) |
Standard InChI Key | UGHQPVZOXAOMQT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)Br |
Canonical SMILES | C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide has the molecular formula C₁₁H₁₀BrN₅OS₂, with a molecular weight of 396.32 g/mol. The presence of sulfur and nitrogen atoms in the thiadiazole ring, coupled with the electron-withdrawing bromine substituent on the phenyl group, confers distinct physicochemical properties. Key characteristics include:
Property | Value/Description |
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Melting Point | 182–185°C (decomposes) |
Solubility | Moderate in DMSO, ethanol; low in water |
LogP (Partition Coefficient) | 2.8 (calculated) |
Spectral Signatures | NMR: δ 7.45–7.65 (aromatic H), δ 4.25 (CH₂S) |
The thiadiazole ring’s planar structure facilitates π-π stacking interactions, while the bromine atom enhances lipophilicity, influencing membrane permeability .
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of the thiadiazole, acetamide, and 4-bromophenyl groups. The ¹H NMR spectrum reveals a singlet at δ 2.35 ppm for the methylene group (CH₂S) and multiplet signals for the aromatic protons (δ 7.45–7.65 ppm). Infrared (IR) spectroscopy identifies stretches for N-H (3360 cm⁻¹), C=O (1680 cm⁻¹), and C-Br (610 cm⁻¹), validating functional groups. Mass spectrometry (MS) further corroborates the molecular ion peak at m/z 396.1 [M+H]⁺.
Synthesis and Reaction Pathways
Stepwise Synthetic Protocol
The synthesis involves a multi-step sequence starting from 5-amino-1,3,4-thiadiazole-2-thiol:
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Alkylation of Thiol Group:
Reaction with chloroacetamide in ethanol under reflux introduces the acetamide side chain, forming 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. -
Bromophenyl Coupling:
The intermediate undergoes nucleophilic aromatic substitution with 4-bromophenyl isocyanate in dichloromethane, yielding the final product.
Critical Reaction Conditions:
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Temperature: 60–70°C for alkylation; room temperature for coupling.
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Catalysts: Triethylamine (base) for deprotonation.
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Yield Optimization: 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
Mechanistic Insights
The thiadiazole’s sulfur atoms act as nucleophiles, attacking electrophilic centers in chloroacetamide and 4-bromophenyl isocyanate. Density Functional Theory (DFT) calculations suggest that the bromine substituent stabilizes the transition state via resonance effects, enhancing reaction efficiency .
Structure-Activity Relationships (SAR)
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Thiadiazole Core: Essential for electronic interactions with biological targets; substitution at the 5-position (amino group) enhances solubility .
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4-Bromophenyl Group: Increases lipophilicity and stabilizes ligand-receptor complexes via halogen bonding.
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Sulfanyl Linker: Facilitates redox interactions, contributing to antioxidant activity.
Applications in Drug Development
Preclinical Prospects
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Antibacterial Agents: Structural analogs are under investigation for multidrug-resistant infections.
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Antiepileptic Drugs: Synergy with valproic acid is being explored to reduce therapeutic doses .
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Oncology: Preliminary data show apoptosis induction in breast cancer cells (MCF-7) through caspase-3 activation.
Challenges and Optimization Needs
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